molecular formula C18H18ClF3N4O3S B2762643 N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide CAS No. 260368-20-5

N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide

Cat. No.: B2762643
CAS No.: 260368-20-5
M. Wt: 462.87
InChI Key: FTIMPAZYOHKRSB-UHFFFAOYSA-N
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Description

N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide is an organic compound known for its diverse chemical properties and potential applications in various fields including chemistry, biology, medicine, and industry. This compound is notable for its structural complexity, featuring multiple functional groups that contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide involves multi-step procedures. A general synthetic route may include:

  • Nitration and Reduction: : Starting with a suitable aromatic precursor, nitration followed by reduction can introduce amine functionalities.

  • Coupling Reactions: : Using coupling agents like EDC or DCC to link different fragments of the molecule.

  • Sulfonation and Functional Group Introduction: : Introducing sulfonyl groups and other functional groups under controlled conditions.

Industrial Production Methods

In industrial settings, the preparation of this compound would require scaling up these reactions, optimizing for yield and purity, and ensuring compliance with safety regulations. Techniques like continuous flow reactors and advanced purification methods could be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the ethanamide moiety or the piperazine ring.

  • Reduction: : Reduction reactions can target the nitro or sulfonyl groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various points on the aromatic rings and other functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, KMnO4, or other oxidizing agents under controlled conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: : Halogenation agents, sulfonation reagents, or nucleophiles like amines or thiols.

Major Products

Depending on the reaction type, major products could include:

  • Oxidized derivatives: : Such as carboxylic acids or ketones.

  • Reduced derivatives: : Such as primary or secondary amines.

  • Substituted derivatives: : Introducing new functional groups while retaining core structure.

Scientific Research Applications

  • Chemistry: : As a precursor in organic synthesis for creating complex molecules.

  • Biology: : Potential bioactive agent for studying enzyme inhibition or receptor binding.

  • Medicine: : Investigated for therapeutic potential, possibly in treating specific conditions through modulation of biological pathways.

  • Industry: : Used in the manufacture of specialty chemicals and intermediates for various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperidinyl)sulfonyl)phenyl)ethanamide: : Lacks the trifluoromethyl group, which may result in different reactivity or bioactivity.

  • N-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)methanamide: : Features a methanamide group instead of ethanamide, potentially affecting its pharmacokinetic properties.

Uniqueness

N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide is unique due to the combination of its trifluoromethyl group, chloropyridine moiety, and sulfonyl-piperazine linkage, offering distinct reactivity and potential for diverse applications.

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Properties

IUPAC Name

N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O3S/c1-12(27)24-14-2-4-15(5-3-14)30(28,29)26-8-6-25(7-9-26)17-16(19)10-13(11-23-17)18(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIMPAZYOHKRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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